
2-Metoxiesradiol
Descripción general
Descripción
2-Metoxiestradiol (NSC-659853): es un metabolito endógeno del 17β-estradiol. Es conocido por su potente actividad antineoplásica, que incluye la inhibición de la angiogénesis y la inducción de la apoptosis en diversas líneas celulares cancerígenas . Este compuesto ha suscitado un gran interés debido a su capacidad para desestabilizar los microtúbulos y bloquear la acumulación nuclear del factor 1-alfa inducible por hipoxia (HIF-1α) .
Aplicaciones Científicas De Investigación
2-Methoxyestradiol (2-MeOE2) is an endogenous metabolite of 17β-estradiol (E2) that has garnered interest for its anti-tumor, anti-angiogenic, and antiproliferative properties . Research indicates that 2-MeOE2 inhibits microtubule assembly, disrupts mitotic spindle dynamics, and blocks mitosis in human cancer cells lacking estrogen receptors .
Scientific Research Applications of 2-Methoxyestradiol
2-Methoxyestradiol (2-ME) has demonstrated potential clinical applications in treating various cancers, and research is ongoing to explore its efficacy and mechanisms of action .
Anti-Cancer Activity
- Pancreatic Cancer: 2-ME has shown potent antitumor activity against human pancreatic cancer cells. It inhibits cell growth in a dose- and time-dependent manner (50-90%) and induces apoptotic cell death . In a mouse model, oral administration of 2-ME resulted in a 60% reduction in lung colonies compared to untreated controls, suggesting its potential for treating pancreatic cancer .
- Prostate Cancer: 2-ME can be entrapped into hydrophobic micelles to improve its anticancer potential against prostate cancer. Studies on optimized micellar formulations have shown promising results in controlling the growth of prostate cancer cells .
- Breast Cancer: 2-MeO-E2 has shown antiproliferative effects against endocrine therapy-resistant breast cancer cells . It arrests cells at the G2/M phase and may serve as a prototype for developing anticancer agents effective against endocrine therapy-resistant breast cancers .
- Tumor Growth and Angiogenesis Inhibition: 2-MeOE2 has been identified as an inhibitor of tumor growth and angiogenesis . It hinders the reproduction of certain tumor cells and prevents the development of new blood vessels that tumors require .
Mechanisms of Action
- Microtubule Disruption: 2-MeOE2 inhibits microtubule assembly by interfering with tubulin polymerization, which disrupts mitotic spindle dynamics and leads to mitotic blockage in cancer cells .
- Apoptosis Induction: 2-ME induces apoptosis in cancer cells . It can inhibit hypoxia-inducible factor 1 and activate p53, contributing to its apoptotic effects .
- Cell Cycle Arrest: 2-MeO-E2 can arrest cancer cells at the G2/M phase of the cell cycle, preventing further proliferation .
Delivery Systems
Mecanismo De Acción
El 2-metoxiestradiol ejerce sus efectos a través de varios mecanismos:
Desestabilización de los microtúbulos: Se une a la tubulina en o cerca del sitio de unión de la colchicina, inhibiendo la polimerización de la tubulina y alterando la dinámica de los microtúbulos.
Inhibición de HIF-1α: El compuesto bloquea la acumulación nuclear de HIF-1α, inhibiendo así la actividad transcripcional de HIF.
Inducción de la apoptosis: El 2-metoxiestradiol induce la apoptosis a través de la regulación positiva de p53 y del receptor de muerte 5, así como de la inhibición de la actividad enzimática de la superóxido dismutasa.
Análisis Bioquímico
Biochemical Properties
2-Methoxyestradiol is generated by the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolic pathway of estrogens . It interacts with various enzymes and proteins, including cytochrome P450 1A1, cytochrome P450 1B1, cytochrome P450 19A1, and hypoxia-inducible factor 1-alpha . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
2-Methoxyestradiol exhibits potent antiproliferative, proapoptotic, and antiangiogenic activities . It affects all actively dividing cells, including neurons . It also generates nitro-oxidative stress and controls heat shock proteins, resulting in DNA strand breakage and apoptosis . Furthermore, it has been shown to inhibit microglial proliferation and activation .
Molecular Mechanism
2-Methoxyestradiol acts as an angiogenesis inhibitor, attacking both tumor cells and their blood supply . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to stabilize microtubules, ameliorating E2-induced proliferation, inhibiting ERα and PR signaling, and reducing HIF-1α and CYP19 expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Methoxyestradiol has shown to have significant effects over time. It has been found to reduce BCRABL—mediated adhesion to fibronectin and the spontaneous migration of BCR-ABL—transformed cells through a transwell membrane . It also demonstrated a significant reduction in diastolic and mean arterial BP along with RHR in male SHR after prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of 2-Methoxyestradiol vary with different dosages. For instance, in male and female Wistar-Kyoto rats infused with angiotensin II, 2-Methoxyestradiol treatment resulted in a significant reduction of Ang II-induced systolic, diastolic, and mean arterial BP .
Metabolic Pathways
2-Methoxyestradiol is part of the metabolic pathways of estrogens. It is formed from cytochrome P450-dependent hydroxylation of estradiol to the catecholestrogen 2-hydroxyestradiol, which is subsequently methylated by catechol-O-methyltransferase to form 2-Methoxyestradiol .
Transport and Distribution
It has been found to bind in decreasing order to plasma>albumin>alpha1-acid glycoprotein>sex-hormone-binding globulin .
Subcellular Localization
The subcellular localization of 2-Methoxyestradiol is not explicitly known. It has been found that 2-Methoxyestradiol alters the subcellular localization of ERα, with the majority of ERα being localized in the nuclear fraction, with a minimal amount retained in the cytoplasmic fraction .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Bromación del estradiol: El estradiol se broma utilizando bromo en ácido acético, 2,4,4,6-tetrabromociclohexa-2,5-dienona o N-bromosuccinimida para producir una mezcla de derivados 4-bromo y 2-bromo.
Desplazamiento nucleofílico: El derivado 2-bromo sufre un desplazamiento nucleofílico del grupo bromuro por metóxido de sodio en presencia de yoduro cuproso y, opcionalmente, un éter corona para producir 2-metoxiestradiol.
Método alternativo: El grupo hidroxilo de la estrona se protege como éter bencílico, seguido de una nitración electrófila para producir el derivado 2-nitro.
Métodos de producción industrial: Los métodos de producción industrial para el 2-metoxiestradiol suelen implicar la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, empleando a menudo técnicas de purificación avanzadas como la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones:
Sustitución: El grupo metoxi puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como el metóxido de sodio y el yoduro cuproso.
Productos principales:
Oxidación: Metabolitos oxidados del 2-metoxiestradiol.
Reducción: Formas reducidas de 2-metoxiestradiol con grupos alcohol.
Sustitución: Diversos derivados sustituidos del 2-metoxiestradiol.
Comparación Con Compuestos Similares
Compuestos similares:
Estradiol: El compuesto principal del 2-metoxiestradiol, conocido por su actividad estrogénica.
4-Metoxiestradiol: Un compuesto similar con un grupo metoxi en la posición 4 en lugar de la posición 2.
2-Iodoestradiol: Un precursor en la síntesis del 2-metoxiestradiol.
Singularidad: El 2-metoxiestradiol es único debido a su potente actividad antineoplásica, que no se observa en su compuesto principal, el estradiol, ni en otros derivados sustituidos con metoxi. Su capacidad para inhibir HIF-1α e inducir la apoptosis independientemente de los receptores de estrógenos lo distingue aún más de otros compuestos similares .
Actividad Biológica
2-Methoxyestradiol (2-ME) is an endogenous metabolite of estradiol that has garnered significant attention for its biological activities, particularly in the context of cancer treatment. Initially considered an inactive metabolite, research since the late 1980s has revealed its potent anti-cancer , anti-angiogenic , and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 2-ME, supported by data tables, case studies, and detailed research findings.
Anticancer Properties
2-ME exhibits significant anti-tumor effects against various cancer types, including breast, prostate, glioma, and head and neck cancers. Its mechanisms of action include:
- Inhibition of Tumor Cell Proliferation : 2-ME inhibits the proliferation of diverse tumor cell lines by inducing apoptosis and cell cycle arrest. Studies have shown that it affects the expression of key proteins involved in cell survival and apoptosis, such as Bcl-2 and caspase-3 .
- Microtubule Disruption : The compound binds to tubulin, leading to microtubule depolymerization. This action disrupts mitotic spindle formation during cell division, effectively halting tumor growth .
- Antiangiogenic Activity : 2-ME reduces vascular endothelial growth factor (VEGF) levels, thereby inhibiting angiogenesis—the formation of new blood vessels that tumors rely on for growth .
Research Findings
Research has consistently demonstrated the efficacy of 2-ME in preclinical models:
Clinical Trials
Several clinical trials have explored the therapeutic potential of 2-ME:
- Phase I Trials : Initial studies indicated that 2-ME is well tolerated in patients with metastatic breast cancer without significant estrogenic side effects .
- Ongoing Research : Current investigations focus on optimizing dosing regimens and combination therapies with other anticancer agents to enhance efficacy while minimizing toxicity .
Case Studies
A notable case study involved a patient with advanced breast cancer who participated in a trial assessing the effects of 2-ME. The patient exhibited a significant reduction in tumor size after treatment, correlating with increased apoptosis markers and decreased angiogenesis indicators in tumor biopsies .
The biological activity of 2-ME can be attributed to several key mechanisms:
- Upregulation of p53 : 2-ME enhances p53 activity, which plays a crucial role in regulating the cell cycle and promoting apoptosis .
- Inhibition of Superoxide Dismutase : This action leads to increased oxidative stress within cancer cells, further promoting apoptosis .
- Selective Targeting : Unlike other estrogenic compounds, 2-ME does not stimulate estrogen receptors in a way that promotes tumor growth, making it a promising candidate for hormone-sensitive cancers .
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQDQWUFQDJMK-SSTWWWIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040938 | |
Record name | 2-Methoxyestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methoxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity. | |
Record name | 2-Methoxyestradiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
362-07-2 | |
Record name | 2-Methoxyestradiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyestradiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methoxyestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17b)-2-Methoxyestra-1,3,5(10)-triene-3,17-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I2QW73SR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methoxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 - 190 °C | |
Record name | 2-Methoxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methoxyestradiol exert its anticancer effects?
A1: 2-Methoxyestradiol exhibits its anticancer effects through multiple mechanisms:
- Inhibition of Tubulin Polymerization: 2-ME binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics and ultimately inhibiting cell division. [, , ]
- Antiangiogenesis: 2-ME suppresses the formation of new blood vessels, critical for tumor growth and metastasis, by interfering with signaling pathways involved in angiogenesis. [, , ]
- Induction of Apoptosis: 2-Methoxyestradiol can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including activation of caspase enzymes and modulation of Bcl-2 family proteins. [, , , , , , ]
Q2: Does 2-methoxyestradiol interact with estrogen receptors?
A2: Unlike its parent compound 17β-estradiol, 2-methoxyestradiol demonstrates minimal to no binding affinity for classical estrogen receptors (ERα and ERβ). This lack of estrogenic activity makes it an attractive therapeutic candidate with potentially fewer hormonal side effects. [, , , , ]
Q3: How does 2-methoxyestradiol affect the cell cycle?
A3: 2-Methoxyestradiol induces cell cycle arrest primarily at the G2/M phase, preventing cells from progressing into mitosis. This arrest is linked to 2-ME's ability to disrupt microtubule dynamics, essential for proper chromosome segregation during cell division. [, , , , , ]
Q4: What is the molecular formula and weight of 2-methoxyestradiol?
A4: The molecular formula of 2-methoxyestradiol is C19H26O3, and its molecular weight is 302.4 g/mol.
Q5: Are there spectroscopic data available to confirm the structure of 2-methoxyestradiol?
A5: Yes, studies utilizing 1H-NMR and mass spectrometry have confirmed the structure of synthesized 2-methoxyestradiol. []
Q6: How do structural modifications of 2-methoxyestradiol affect its activity?
A6: Research on 2-methoxyestradiol analogs has revealed key structure-activity relationships:
- C2-Position: Modifications at the C2-position, particularly with unbranched alkyl or alkenyl groups, can significantly influence antitubulin activity and cytotoxicity. 2-Ethoxyestradiol and 2-((E)-1-propenyl)-estradiol have demonstrated higher potency compared to 2-ME. []
- C17-Position: Sulfamoylation at the C17-position, as seen in 2-methoxyestradiol-3,17-O,O-bis-sulfamate (2-MeOE2 bis MATE), has been shown to enhance bioavailability and antitumor activity in vivo. []
- A/B/C/D Ring Modifications: Various modifications to the steroid ring system have been explored to improve potency, selectivity, and pharmacokinetic properties. []
Q7: What are the limitations of 2-methoxyestradiol's bioavailability?
A7: 2-Methoxyestradiol suffers from poor oral bioavailability due to rapid metabolism, primarily through oxidation and sulfation. This metabolic instability poses a challenge for achieving therapeutic drug levels in vivo. [, , ]
Q8: What strategies have been explored to improve the bioavailability of 2-methoxyestradiol?
A8: Several approaches are being investigated to enhance 2-ME's bioavailability:
- Chemical Modification: Synthesizing sulfamoylated derivatives, like 2-MeOE2 bis MATE, has demonstrated improved pharmacokinetic properties and efficacy compared to the parent compound. [, ]
- Drug Delivery Systems: Encapsulating 2-ME into nanoparticles or liposomes could potentially protect it from degradation and enhance its delivery to tumor sites. []
Q9: What types of cancer cells are sensitive to 2-methoxyestradiol in vitro?
A9: In vitro studies have shown that 2-methoxyestradiol exhibits antiproliferative effects against a wide range of cancer cell lines, including breast, prostate, pancreatic, nasopharyngeal, and osteosarcoma cells. [, , , , , , , , , , , , , , ]
Q10: Has 2-methoxyestradiol shown efficacy in preclinical animal models of cancer?
A10: Yes, 2-methoxyestradiol has demonstrated promising antitumor activity in various preclinical models, including:
- Xenograft Models: Oral administration of 2-MeOE2 bis MATE significantly reduced tumor growth in mice bearing human breast cancer xenografts. []
- Orthotopic Models: 2-Methoxyestradiol inhibited tumor growth and improved survival in a rat model of gliosarcoma, highlighting its potential for treating brain tumors. []
- Transgenic Models: Dietary administration of 2-ME prevented the development of preneoplastic lesions in the transgenic adenocarcinoma of the mouse prostate (TRAMP) model, suggesting chemopreventive properties. []
Q11: What about clinical trials with 2-methoxyestradiol?
A11: 2-Methoxyestradiol has advanced to phase I and II clinical trials for several cancer types, including hormone-refractory prostate cancer. While early results showed a good safety profile and some evidence of antitumor activity, limitations with oral bioavailability and the need for higher doses were identified. []
Q12: Are there any known mechanisms of resistance to 2-methoxyestradiol?
A12: Research has identified a potential mechanism of resistance involving mutations in beta-tubulin, the target protein of 2-ME's antimitotic action. These mutations, found in a 2-methoxyestradiol-resistant MDA-MB-435 cell line, were associated with reduced microtubule depolymerization and cross-resistance to Vinca alkaloids. []
Q13: What is the safety profile of 2-methoxyestradiol?
A13: Preclinical studies and early-phase clinical trials indicate that 2-methoxyestradiol is generally well-tolerated, with a favorable safety profile compared to some conventional chemotherapeutic agents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.